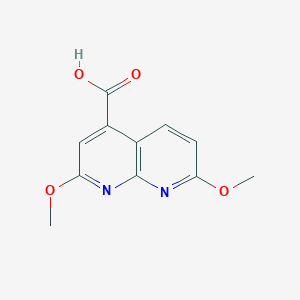

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-8-4-3-6-7(11(14)15)5-9(17-2)13-10(6)12-8/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVOEYVTENZLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=CC(=N2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Potential of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications.[1][2] This technical guide provides an in-depth exploration of a specific, yet underexplored derivative: 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid. While direct literature on this exact molecule is sparse, this document, grounded in established synthetic methodologies and structure-activity relationship principles, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic accessibility, potential physicochemical properties, and putative biological significance. By examining the synthesis of the core structure and the influence of its methoxy and carboxylic acid functionalities, we present a compelling case for its investigation as a novel therapeutic agent.

Introduction: The 1,8-Naphthyridine Core - A Scaffold of Therapeutic Versatility

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been reported to possess a broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The planar nature of the 1,8-naphthyridine ring system allows for effective intercalation with DNA, a mechanism exploited by several antibacterial agents.[4] Furthermore, the nitrogen atoms in the scaffold can act as hydrogen bond acceptors, facilitating interactions with various biological targets. The inherent versatility of the 1,8-naphthyridine core, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of novel drug candidates.

Synthetic Strategies: A Roadmap to 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Building the 1,8-Naphthyridine Core: Friedländer Annulation and Gould-Jacobs Reaction

Two classical and highly effective methods for the synthesis of the 1,8-naphthyridine scaffold are the Friedländer annulation and the Gould-Jacobs reaction.

The Friedländer annulation involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl.[5][6] This acid- or base-catalyzed reaction is a straightforward and efficient method for constructing the bicyclic system.[7]

Experimental Protocol: General Friedländer Annulation

-

Reactant Preparation: Dissolve equimolar amounts of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone and a carbonyl compound with an α-methylene group in a suitable solvent (e.g., ethanol, DMF).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction Condition: Reflux the reaction mixture for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

The Gould-Jacobs reaction is another powerful tool for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives, which can serve as key intermediates.[8][9] This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[10][11]

Experimental Protocol: General Gould-Jacobs Reaction

-

Condensation: React an appropriately substituted 2-aminopyridine with diethyl ethoxymethylenemalonate, typically at elevated temperatures (100-140°C), to form the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce intramolecular cyclization, yielding the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.[12]

-

Hydrolysis and Decarboxylation: Saponify the ester with a base (e.g., NaOH) to yield the corresponding carboxylic acid. Subsequent acidification and heating can effect decarboxylation if the 4-hydroxy derivative is the final target.

A plausible synthetic workflow for obtaining the target molecule is depicted below.

Caption: Proposed synthetic pathway to 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid.

The Influence of Methoxy and Carboxylic Acid Groups: A Structure-Activity Relationship Perspective

The biological activity of the 1,8-naphthyridine scaffold is significantly modulated by the nature and position of its substituents. The methoxy and carboxylic acid groups in the target molecule are expected to play crucial roles in its pharmacokinetic and pharmacodynamic profiles.

The Methoxy Group: More Than Just a Steric Blocker

The methoxy group, often considered a simple lipophilic substituent, possesses unique electronic and steric properties that can profoundly influence a molecule's biological activity.[13] It is a non-lipophilic hydrogen bond acceptor and contributes minimally to the polar surface area (PSA), which can be advantageous for maintaining good oral bioavailability.[14] The electron-donating nature of the methoxy group can modulate the electron density of the aromatic system, thereby influencing its reactivity and binding affinity for biological targets.[13] In some heterocyclic systems, the presence of a methoxy group has been associated with enhanced potency.[15]

The Carboxylic Acid Group: A Key to Solubility and Target Interaction

The carboxylic acid moiety is a common functional group in many drugs, primarily due to its ability to enhance aqueous solubility and act as a key interaction point with biological targets through hydrogen bonding and ionic interactions. In the context of 1,8-naphthyridine derivatives, the carboxylic acid at the 4-position is a well-established pharmacophore, particularly in antibacterial agents where it is crucial for binding to DNA gyrase.[4]

Postulated Biological Activities and Therapeutic Potential

Based on the known biological activities of structurally related 1,8-naphthyridine derivatives, we can hypothesize the potential therapeutic applications of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[2] The planar nature of the naphthyridine ring allows for DNA intercalation, a mechanism of action for several anticancer drugs. It is plausible that 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid could exhibit cytotoxic effects through a similar mechanism.

Antimicrobial Activity

The 1,8-naphthyridine-4-carboxylic acid scaffold is the cornerstone of the quinolone class of antibiotics.[4] These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The presence of the carboxylic acid group in the target molecule strongly suggests potential antibacterial activity. The methoxy groups could further modulate this activity by influencing cell permeability and target binding.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory properties.[2] The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines. The electronic properties conferred by the methoxy groups could potentially enhance such activities.

A potential mechanism of action for the antibacterial activity of the target compound is illustrated below.

Caption: Postulated mechanism of antibacterial action.

Physicochemical Properties: A Predictive Analysis

While experimental data for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid is not available, we can predict some of its key physicochemical properties based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~248.23 g/mol | Calculated from the molecular formula C12H10N2O4. |

| Aqueous Solubility | Moderate to Good | The carboxylic acid group is expected to enhance solubility. |

| Lipophilicity (LogP) | Low to Moderate | The methoxy groups add some lipophilicity, but the carboxylic acid and nitrogen atoms will decrease it. |

| Polar Surface Area (PSA) | ~80-90 Ų | The carboxylic acid and methoxy groups contribute to the PSA. The methoxy group itself has a low PSA contribution.[14] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Important for target interaction. |

| Hydrogen Bond Acceptors | 4 (2 from methoxy, 2 from pyridine nitrogens) | Multiple points for interaction with biological targets. |

Conclusion and Future Directions

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid represents a promising, yet unexplored, molecule with significant potential in drug discovery. Based on the well-established biological activities of the 1,8-naphthyridine scaffold and the favorable physicochemical properties imparted by its methoxy and carboxylic acid functionalities, this compound warrants further investigation.

Future research should focus on:

-

De novo synthesis and characterization: The development of an efficient and scalable synthetic route is the first critical step.

-

In vitro biological screening: The compound should be screened against a panel of cancer cell lines and bacterial strains to determine its cytotoxic and antimicrobial activities.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs will help in optimizing the lead compound for improved potency and selectivity.

This technical guide provides a solid foundation and a compelling rationale for embarking on the exploration of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid as a novel therapeutic candidate.

References

-

Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28227–28236. [Link]

-

American Chemical Society. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

-

Semantic Scholar. (n.d.). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

-

Wang, K., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

MDPI. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

- Patel, K., et al. (2014). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Acta Chimica & Pharmaceutica Indica.

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

-

Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

-

Sharma, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4753. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–854. [Link]

-

El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(20), 4813. [Link]

-

Taylor & Francis Online. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

-

International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. [Link]

-

Wiley Online Library. (2005). Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ablelab.eu [ablelab.eu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,8-Naphthyridines: A Detailed Guide to Modern and Classical Methodologies

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This guide provides detailed experimental protocols for the synthesis of 1,8-naphthyridines, catering to the needs of researchers, scientists, and drug development professionals. We will explore both a modern, environmentally benign approach—the Friedländer annulation in aqueous media—and a classical, robust method—the Skraup-Doebner-von Miller reaction. This dual perspective offers a comprehensive understanding of the available synthetic strategies, allowing for informed decisions based on laboratory capabilities, desired scale, and green chemistry considerations.

The Enduring Importance of the 1,8-Naphthyridine Core

The unique arrangement of the two nitrogen atoms in the fused pyridine rings of 1,8-naphthyridine imparts specific electronic and steric properties that are conducive to potent biological interactions. This has led to the development of numerous commercially successful drugs containing this core structure.[3] The versatility of the 1,8-naphthyridine scaffold continues to inspire the design and synthesis of novel derivatives with tailored therapeutic profiles.[4][5]

Modern Approach: The Green Friedländer Annulation

The Friedländer synthesis is a cornerstone for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines.[6][7] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] Recent advancements have focused on developing more sustainable and environmentally friendly protocols for this reaction.[9][10] We present here a gram-scale synthesis of 1,8-naphthyridines in water, utilizing a biocompatible ionic liquid as a catalyst, which offers high yields and simplified product isolation.

Mechanistic Insights: The Friedländer Annulation

The base-catalyzed Friedländer synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and an active methylene compound proceeds through a sequential aldol-type condensation, intramolecular cyclization, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[11] The use of a catalyst like choline hydroxide in water has been shown to be highly effective, with hydrogen bonding playing a crucial role in facilitating the reaction.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 5. iipseries.org [iipseries.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Emerging Role of Naphthyridine Carboxylic Acid Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of 1,8-naphthyridine and 2,7-naphthyridine, particularly those functionalized with a carboxylic acid moiety, are emerging as promising candidates in anticancer research.[3][4][5] This guide provides an in-depth overview of the application of these compounds in oncology, detailing their mechanisms of action and providing robust protocols for their investigation.

I. Scientific Rationale: Why Naphthyridine Carboxylic Acids?

The rigid planarity of the naphthyridine core allows for effective interaction with various biological macromolecules, including enzymes and nucleic acids.[6][7] The inclusion of a carboxylic acid group can enhance solubility and provide a key interaction point for binding to target proteins. The versatility of the naphthyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to improve potency and selectivity against cancer cells.[4][8]

II. Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanisms can vary based on the specific derivative, several key anticancer pathways have been identified for naphthyridine compounds.

A. Inhibition of Mitotic Kinases: The Case of MASTL

Recent studies have highlighted novel 2,7-naphthyridine compounds as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[9][10] MASTL is a critical regulator of mitotic progression and is often overexpressed in various cancers.[9] By inhibiting MASTL, these compounds can induce "mitotic catastrophe" in rapidly dividing cancer cells, leading to their selective elimination while sparing normal, non-proliferating cells.[9]

Signaling Pathway of MASTL Inhibition by 2,7-Naphthyridine Derivatives

Caption: Inhibition of MASTL by 2,7-naphthyridine derivatives prevents the inactivation of the PP2A-B55 tumor suppressor complex, leading to dysregulation of mitotic events and subsequent cell death.

B. Induction of Apoptosis and DNA Damage

Several 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells.[5] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, a decrease in mitochondrial membrane potential, and the activation of caspase cascades.[5] Furthermore, the planar structure of some naphthyridine derivatives allows them to act as DNA intercalating agents, which can lead to DNA damage and cell cycle arrest.[5][6]

III. Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of novel naphthyridine carboxylic acid derivatives in vitro.

A. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

2. Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[5][8][11]

- Complete growth medium (e.g., DMEM with 10% FBS)

- Naphthyridine derivative stock solution (dissolved in DMSO)

- MTT solution (5 mg/mL in PBS)

- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well plates

- Microplate reader

3. Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

- Compound Treatment: Prepare serial dilutions of the naphthyridine derivative in complete medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

- Incubation: Incubate the plate for 48-72 hours.[12]

- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[12]

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

| Derivative Example | Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa | 0.41 | [13] |

| Compound 47 | K-562 | 0.77 | [13] |

| Compound 36 | PA-1 | 1.19 | [13] |

| Derivative 10c | MCF-7 | 1.47 | [8] |

| Derivative 8d | MCF-7 | 1.62 | [8] |

B. Protocol 2: Apoptosis Detection by DAPI Staining

This protocol visualizes morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

1. Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.

2. Materials:

- Cancer cells cultured on coverslips in a 24-well plate

- Naphthyridine derivative

- Phosphate-buffered saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS

- DAPI staining solution (1 µg/mL in PBS)

- Fluorescence microscope

3. Procedure:

- Cell Treatment: Treat cells with the naphthyridine derivative at its IC50 concentration for 24-48 hours.

- Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

- Staining: Wash again with PBS and stain with DAPI solution for 5 minutes in the dark.

- Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Experimental Workflow for Anticancer Evaluation

Caption: A typical workflow for the preclinical evaluation of novel naphthyridine derivatives as anticancer agents.

IV. Future Directions and Considerations

The development of naphthyridine carboxylic acid derivatives for cancer therapy is a promising field. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity.

-

Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.[11]

-

In Vivo Efficacy: To validate the anticancer effects in relevant animal models.[14]

-

Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents.

By leveraging the unique chemical properties of the naphthyridine core, researchers can continue to develop novel and effective therapeutic strategies for a range of malignancies.

References

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.[Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate.[Link]

-

Fluorescent 2,7-Dialkylamino-[9][11]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI.[Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science.[Link]

-

Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. National Institutes of Health.[Link]

-

The Promising Future of Naphthyridine Derivatives in Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.[Link]

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.[Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.[Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. National Institutes of Health.[Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC.[Link]

-

Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. PubMed Central.[Link]

-

Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. National Institutes of Health.[Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ScienceDirect.[Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.[Link]

-

1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ScienceDirect.[Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate.[Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health.[Link]

-

Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Impressions@MAHE.[Link]

-

In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc.[Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.[Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,8-Naphthyridine Scaffold in Kinase Inhibition

The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and notable anticancer properties.[1][2] Several derivatives of this and related naphthyridine structures have been investigated as potential anticancer agents, with some demonstrating potent cytotoxic effects and entering clinical trials.[1] The anticancer mechanisms associated with naphthyridine derivatives are diverse, encompassing the inhibition of critical cellular enzymes such as topoisomerase II and various protein kinases.[1][2]

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This document provides detailed application notes and protocols for the investigation of a novel derivative, 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid , as a potential kinase inhibitor. While the broader 1,8-naphthyridine class has shown promise in targeting kinases, the specific activity of this dimethoxy-substituted carboxylic acid derivative is an active area of research. These protocols are designed to enable researchers to characterize its inhibitory potential against relevant cancer-associated kinases.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the structure-activity relationships of similar heterocyclic compounds, it is hypothesized that 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid may act as an ATP-competitive inhibitor of a key kinase in a cancer-related signaling pathway. For the purpose of these protocols, we will focus on the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling cascade that is frequently hyperactivated in human cancers and promotes cell survival and proliferation.

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, would prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation would lead to the deactivation of its downstream targets, ultimately promoting apoptosis and inhibiting cell proliferation.

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid against a target kinase (e.g., PI3Kα). It utilizes a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase reaction.

Principle: Active kinases consume ATP. The addition of a luciferase-based reagent results in a luminescent signal that is proportional to the amount of remaining ATP. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant human PI3Kα (or other target kinase)

-

Kinase substrate (e.g., PIP2 for PI3K)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid (dissolved in DMSO)

-

Positive control inhibitor (e.g., Wortmannin for PI3K)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in 100% DMSO.

-

Perform serial dilutions of the compound in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of each compound dilution.

-

Include wells for a "no inhibitor" control (buffer with DMSO) and a positive control inhibitor.

-

Add 10 µL of a 2.5X kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

-

Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution (at a concentration close to the Km of the kinase for ATP) to each well. The final reaction volume is 25 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

-

-

Signal Detection:

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" or "high concentration of positive control" (0% activity) control.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[3]

-

Protocol 2: Cell-Based Western Blot Assay for Akt Phosphorylation

This protocol assesses the ability of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid to inhibit the PI3K/Akt pathway in a cellular context by measuring the phosphorylation of Akt.

Principle: If the compound inhibits PI3K in cells, the downstream phosphorylation of Akt at key residues (e.g., Ser473) will be reduced. This can be detected by Western blotting using phospho-specific antibodies.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

-

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

-

Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

Figure 2: Workflow for the cell-based Western blot assay.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid for 2-4 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to account for any differences in protein loading. Further normalize to the β-actin signal as a loading control.

-

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison.

| Kinase Target | 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid IC50 (µM) [Hypothetical] | Control Inhibitor IC50 (µM) |

| PI3Kα | 0.5 | 0.01 (Wortmannin) |

| PI3Kβ | 1.2 | 0.02 (Wortmannin) |

| PI3Kδ | 0.8 | 0.005 (Idelalisib) |

| PI3Kγ | 2.5 | 0.02 (Wortmannin) |

| mTOR | > 50 | 0.01 (Rapamycin) |

| EGFR | > 50 | 0.05 (Gefitinib) |

Table 1: Hypothetical IC50 values demonstrating the potency and selectivity of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid against a panel of kinases.

Troubleshooting and Data Interpretation

-

High Background in Kinase Assay:

-

Cause: Insufficient blocking, non-specific antibody binding, or contaminated reagents.

-

Solution: Optimize blocking conditions (time, temperature, blocking agent). Ensure all buffers are freshly prepared and filtered. Titrate primary and secondary antibodies to determine the optimal concentration.

-

-

No Inhibition Observed:

-

Cause: Compound may not be an inhibitor of the target kinase, compound degradation, or incorrect assay setup.

-

Solution: Verify the identity and purity of the compound. Test a higher concentration range. Ensure the kinase is active using a known inhibitor as a control. Check the ATP concentration; it should be near the Km for the kinase.

-

-

Variability in Cell-Based Assays:

-

Cause: Inconsistent cell seeding, variation in treatment times, or cell passage number.

-

Solution: Standardize cell culture and treatment procedures. Use cells within a consistent passage number range. Perform experiments in triplicate.

-

Interpretation of Results:

-

A low IC50 value in the in vitro assay suggests potent inhibition of the target kinase.

-

Selectivity for the target kinase over other kinases (as shown in the hypothetical data table) is a desirable characteristic for a drug candidate, as it may reduce off-target effects.

-

A dose-dependent decrease in Akt phosphorylation in the cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a cellular environment.

-

The lack of inhibition of total Akt levels indicates that the compound is not affecting the overall expression of the protein but rather its phosphorylation state.

References

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. ([Link])

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. ([Link])

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. ([Link])

-

Synthesis and in vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ([Link])

-

Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ([Link])

-

Biological Activity of Naturally Derived Naphthyridines. ([Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ([Link])

-

Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. ([Link])

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Screening Against Tumor Cell Lines

Introduction: A Strategic Framework for Anticancer Compound Evaluation

The journey of an anticancer agent from a laboratory concept to a clinical candidate is a rigorous multi-step process. At the forefront of this endeavor lies in vitro screening against tumor cell lines, a foundational approach that provides the initial assessment of a compound's potential efficacy.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the critical stages of in vitro screening. Our focus is to empower you with the expertise to design, execute, and interpret these assays with confidence, ensuring the generation of robust and reproducible data.

The primary objective of this screening is to identify and characterize compounds that can inhibit cancer cell growth or induce cell death.[2][3] This is achieved by exposing a panel of cancer cell lines to the test compound and measuring its effect on cell viability or proliferation.[4] The insights gained from these initial screens are pivotal for making informed decisions about which compounds warrant further investigation in more complex preclinical models.[5]

Part 1: The Foundation - Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the relevance and translatability of your screening results. A well-characterized and diverse panel of cell lines can provide valuable insights into the spectrum of activity of a test compound.

Strategic Cell Line Selection

A common starting point for many screening programs is the NCI-60 panel, a collection of 60 human cancer cell lines derived from various tissues, including lung, colon, breast, ovary, and others.[5][6] This panel's diversity allows for a broad assessment of a compound's anticancer activity.[6]

When selecting cell lines, consider the following:

-

Tissue of Origin: Does the cell line represent the cancer type you are targeting?

-

Genetic Background: Does the cell line harbor specific mutations or gene expression patterns that are relevant to your compound's hypothesized mechanism of action?

-

Growth Characteristics: What is the doubling time of the cell line? This will influence the duration of the assay.[7]

-

Ease of Culture: How readily can the cell line be maintained and propagated in the laboratory?[8]

Table 1: Example Cancer Cell Lines for Initial Screening

| Cell Line | Tissue of Origin | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| NCI-H460 | Lung Carcinoma | p53 wild-type |

| SF-268 | Glioma | Represents central nervous system tumors |

| PC-3 | Prostate Carcinoma | Androgen-independent |

| HL-60 | Promyelocytic Leukemia | Suspension cell line |

Best Practices for Cell Culture

Maintaining healthy and consistent cell cultures is paramount for reliable screening data.[9]

Protocol 1: General Cell Culture and Maintenance

-

Culture Medium: Utilize the appropriate medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7][10]

-

Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[10] Adherent cells are typically detached using a trypsin-EDTA solution.

-

Cell Counting and Viability: Before seeding for an assay, perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion.

Part 2: The Core Experiment - Cytotoxicity and Cell Viability Assays

The cornerstone of in vitro screening is the measurement of a compound's effect on cell viability. Several robust and high-throughput compatible assays are available for this purpose.

Workflow for a Typical Cytotoxicity Assay

The general workflow for a cytotoxicity assay is a multi-step process that requires careful execution to ensure data quality.

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Common Cell Viability Assays

The choice of assay depends on factors such as the mechanism of action of the compound, the cell type, and the desired throughput.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[4]

-

MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced to a colored formazan product. A key advantage is that the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[11][12] The "add-mix-measure" format is simple and highly sensitive, making it ideal for high-throughput screening.[11][12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[10] Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compound. If using DMSO as a solvent, ensure the final concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[13] Add the compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).[10][14]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate reader.

Part 3: Data Analysis and Interpretation

Data Normalization

Normalization is a critical step to account for variability between plates and experiments.[15] Raw data is typically normalized to control wells (untreated cells and a positive control). The results are often expressed as a percentage of the control response.

Dose-Response Curves and IC50 Determination

The relationship between the concentration of a compound and its effect on cell viability is typically represented by a dose-response curve.[16][17] From this curve, a key parameter, the half-maximal inhibitory concentration (IC50), can be determined. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[10]

Caption: A representative dose-response curve illustrating the IC50 value.

Table 2: Example IC50 Data Presentation

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |

| Test Compound A | MCF-7 | 15.5 ± 2.1 |

| Doxorubicin (Positive Control) | NCI-H460 | 1.2 ± 0.2 |

| Test Compound A | NCI-H460 | 22.3 ± 3.5 |

Note: The data presented are for illustrative purposes only.[10]

Part 4: Quality Control and Troubleshooting

Robust quality control measures are essential for ensuring the reliability of your screening data.[9]

Table 3: Common Issues and Troubleshooting in Cytotoxicity Assays

| Issue | Potential Cause | Troubleshooting Steps |

| High variability between replicate wells | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |

| Compound precipitation | Poor solubility of the test compound. | Check the solubility limit in the culture medium. Use a suitable solvent like DMSO at a low final concentration.[13] |

| Unexpected increase in signal at high compound concentrations | Compound interference with the assay chemistry. | Run a control without cells to check for direct interaction between the compound and the assay reagent.[18] |

| Low signal or poor dynamic range | Suboptimal cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density for each cell line.[13] |

Conclusion: From In Vitro Hits to In Vivo Promise

In vitro screening against tumor cell lines is a powerful and indispensable tool in the early stages of anticancer drug discovery.[1][2] By employing a strategic approach to cell line selection, adhering to rigorous cell culture and assay protocols, and performing careful data analysis, researchers can confidently identify promising lead compounds. While these assays provide a critical initial assessment, it is important to recognize that they are a simplified representation of the complex tumor microenvironment.[19] Promising hits from these screens should be further validated in more advanced models, such as 3D cell cultures and eventually in vivo studies, to progress towards the development of novel cancer therapeutics.[5][20]

References

-

National Cancer Institute. NCI-60 Screening Methodology. Available from: [Link].

-

Visikol. In vitro Cancer Drug Screening Services. Available from: [Link].

-

U.S. Food and Drug Administration. In Vitro Drug Release Testing for LA Drug Products QC. YouTube; 2020. Available from: [Link].

-

Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. Available from: [Link].

-

Promega Connections. Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. 2024. Available from: [Link].

-

Pion Inc. The Role Of in vitro Testing In Drug Development. 2024. Available from: [Link].

-

Kapaeva AR, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. 2020;8:323. Available from: [Link].

-

Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link].

-

Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. 2025. Available from: [Link].

-

Capula M, et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. 2019;39(7):3413-3418. Available from: [Link].

-

Vempati UD, et al. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. 2014;30(4):486-493. Available from: [Link].

-

Wang X, et al. Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. 2019;10:417. Available from: [Link].

-

BMG LABTECH. High-throughput screening (HTS). 2019. Available from: [Link].

-

ACS Publications. Quantitation and Error Measurements in Dose–Response Curves. 2025. Available from: [Link].

-

Shoemaker RH. The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. 2006;6(10):813-823. Available from: [Link].

-

Sygnature Discovery. High Throughput Drug Screening. Available from: [Link].

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link].

-

National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. Available from: [Link].

-

Goldoni M, Tagliaferri S. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology. 2011;758:415-434. Available from: [Link].

-

ResearchGate. Proposed QC guideline for drug combination screening. Available from: [Link].

-

Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link].

-

Riss TL, Moravec RA. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. 2019. Available from: [Link].

-

Molecular Devices. Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. 2024. Available from: [Link].

-

National Cancer Institute. Submitting compounds and operational procedures for the NCI-60. Available from: [Link].

-

Wiley Analytical Science. Statistical analysis of dose-response curves. 2024. Available from: [Link].

-

Cikes D, et al. Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers. 2019;11(7):953. Available from: [Link].

-

The University of Queensland. Cancer cell line selection made easy. 2017. Available from: [Link].

-

GraphPad. How Do I Perform a Dose-Response Experiment?. Available from: [Link].

-

Promega Connections. Improving Cancer Drug Screening with 3D Cell Culture. 2014. Available from: [Link].

-

ResearchGate. Data Display and Analysis Strategies for The NCI Disease-Oriented in Vitro Antitumor Drug Screen. Available from: [Link].

-

National Center for Biotechnology Information. High Throughput Screening Operations at the University of Kansas. Available from: [Link].

-

Agilent. Methods and strategies for normalizing XF metabolic data to cellular parameters. Available from: [Link].

-

ResearchGate. Key components of HTS campaigns. Available from: [Link].

-

ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. Available from: [Link].

-

ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link].

-

Nelson Labs. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. 2022. Available from: [Link].

-

National Institutes of Health. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Available from: [Link].

-

ResearchGate. Is Your MTT Assay Really the Best Choice. Available from: [Link].

-

Skehan P, et al. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute. 1990;82(13):1107-1112. Available from: [Link].

Sources

- 1. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 2. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. goldbio.com [goldbio.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 12. promega.com [promega.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. agilent.com [agilent.com]

- 16. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 18. researchgate.net [researchgate.net]

- 19. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Cancer Drug Screening Services [visikol.com]

molecular docking with 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

An Application Note and Protocol for the Molecular Docking of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Molecular docking is a pivotal computational method in contemporary drug discovery, offering profound insights into the binding mechanisms of small molecules with macromolecular targets.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, a member of the 1,8-naphthyridine class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[3] Recognizing the therapeutic potential of this scaffold, particularly the demonstrated selective activity of 2,7-naphthyridine derivatives against Staphylococcus aureus, this guide will use S. aureus DNA gyrase subunit B as a representative target protein.[4] The protocol is designed for researchers, scientists, and drug development professionals, detailing not just the procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible workflow. We will cover ligand and receptor preparation, grid box generation, execution of the docking simulation using AutoDock Vina, and the critical analysis and validation of the results.

Introduction: The Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-tubercular, anti-bacterial, antiviral, and anti-inflammatory effects.[3] Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective antimicrobial agents, particularly against the pathogenic bacterium Staphylococcus aureus.[4] This selectivity is crucial in an era of rising antimicrobial resistance, as it suggests the potential for targeted therapies that spare the beneficial microbiota.[4]

Molecular docking allows for an atomic-level simulation of the interaction between a ligand (the small molecule) and a receptor (the protein target).[5] This computational approach is indispensable for predicting the binding conformation and affinity of a potential drug candidate, thereby guiding lead optimization and rational drug design.[2][6] The process involves two primary stages: sampling the conformational space of the ligand within the protein's active site to generate various binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity.[5]

This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program known for its speed and accuracy, to investigate the binding of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid to its putative target.[5]

Experimental Design: A Self-Validating Workflow

A robust computational experiment, much like its in-vitro counterpart, requires careful planning and validation. Our workflow is designed to be self-validating by incorporating a re-docking step of a known inhibitor to confirm the accuracy of our docking parameters.

Figure 1: A self-validating molecular docking workflow.

Required Software and Resources

This protocol utilizes open-source software, ensuring accessibility for all researchers.

| Software/Resource | Purpose | URL |

| AutoDock Vina | The core molecular docking engine. | |

| AutoDock Tools (MGLTools) | A graphical user interface for preparing docking input files. | |

| UCSF Chimera/ChimeraX | Molecular visualization and preparation of PDB files. | |

| PyMOL | High-quality visualization of docking results. | |

| RCSB Protein Data Bank | A global archive of macromolecular structural data.[7][8] | |

| PubChem | A database of chemical molecules and their activities. |

Detailed Step-by-Step Protocol

Part 1: Ligand Preparation

The initial step is to obtain an accurate 3D structure of the ligand and prepare it for docking. This involves generating coordinates, assigning atomic charges, and defining rotatable bonds, which are crucial for the docking algorithm to explore different conformations.

-

Obtain Ligand Structure:

-

Search for "2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid" in the PubChem database.

-

Download the 3D conformer of the molecule in SDF format.

-

Rationale: PubChem provides energy-minimized 3D structures, which are a good starting point for docking.

-

-

Convert and Prepare Ligand File:

-

Open the downloaded SDF file in a molecular editor like UCSF Chimera or PyMOL.

-

Save the structure as a Mol2 file (ligand.mol2). This format is an input for the next step.

-

Launch AutoDockTools (ADT).

-

Navigate to Ligand -> Input -> Open and select ligand.mol2.

-

ADT will automatically compute Gasteiger charges and detect the torsional root.

-

Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

-

Rationale: The PDBQT format is required by AutoDock Vina. It contains the atomic coordinates, partial charges for each atom, and information about torsional degrees of freedom (rotatable bonds), allowing the ligand to be treated flexibly during docking.[9]

-

Part 2: Receptor Preparation

Proper preparation of the protein target is critical for a successful docking simulation. This involves "cleaning" the crystal structure to remove non-essential molecules and adding necessary atoms for accurate force field calculations.

-

Select and Download Receptor:

-

Navigate to the RCSB PDB database.[10]

-

Search for a high-resolution crystal structure of Staphylococcus aureus DNA gyrase subunit B. A suitable entry is PDB ID: 4URO . This structure is co-crystallized with a known inhibitor.

-

Download the structure in PDB format.

-

-

Clean the Receptor Structure:

-

Open the PDB file (e.g., 4URO.pdb) in UCSF Chimera or another molecular visualizer.[11]

-

The PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the protein itself. These must be removed.

-

Delete all water molecules (Actions -> Atoms/Bonds -> delete, then select solvent).[11]

-

Remove the co-crystallized inhibitor and any other heteroatoms. For validation purposes, save the original inhibitor as a separate PDB file (known_inhibitor.pdb).

-

Rationale: Water molecules and non-interacting ions can interfere with the docking process. Removing them ensures that the ligand only interacts with the protein receptor in the defined binding site.[12]

-

-

Prepare Receptor for Docking:

-

Launch AutoDockTools (ADT).

-

Navigate to File -> Read Molecule and open the cleaned PDB file.

-

Navigate to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

-

Navigate to Edit -> Charges -> Add Kollman Charges.[12]

-

Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically assign atom types.

-

Save the prepared receptor as a PDBQT file (receptor.pdbqt).

-

Rationale: Adding polar hydrogens is essential for correct hydrogen bond calculations.[12] Kollman charges are assigned to the protein atoms, which are necessary for the scoring function to calculate electrostatic interactions.[12]

-

Part 3: Defining the Binding Site (Grid Box Generation)

The docking algorithm needs to know where to search for a binding site on the protein. This is defined by a "grid box".

-

Determine Grid Box Center:

-

The most reliable way to define the binding pocket is to use the position of a known, co-crystallized ligand.

-

In ADT, load the prepared receptor.pdbqt and the known_inhibitor.pdb you saved earlier.

-

Center the grid box on the known inhibitor.

-

-

Set Grid Box Dimensions:

-

Navigate to Grid -> Grid Box.

-

Adjust the dimensions of the box to encompass the entire binding site with a buffer of about 4-5 Å in each dimension. A typical size might be 25 x 25 x 25 Å.

-

Record the center coordinates (e.g., center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).

-

Rationale: The grid box defines the search space for the docking simulation. It should be large enough to allow the ligand to move and rotate freely within the active site but not so large as to make the conformational search computationally intractable.

-

Figure 2: The grid box defines the search space for the ligand on the receptor.

Part 4: Protocol Validation and Execution

Before docking our target compound, we must validate the protocol.

-

Validation by Re-docking:

-

Prepare the known_inhibitor.pdb in the same way as our target ligand, creating known_inhibitor.pdbqt.

-

Perform a docking run with known_inhibitor.pdbqt and receptor.pdbqt using the grid parameters defined above.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the known inhibitor and its original crystal structure position.

-

Self-Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[13]

-

-

Create Configuration File:

-

Create a text file named conf.txt.

-

Add the following lines, replacing the values with your file names and grid parameters:

-

Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a good balance for standard docking.

-

-

Run AutoDock Vina:

-

Open a command line terminal.

-

Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

-

Execute the following command:

-

Analysis and Interpretation of Results

The output of a Vina run consists of a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.

-

Interpret Binding Affinity:

-

Open the docking_log.txt file. Vina will report the binding affinities for the top poses in kcal/mol.

-

The binding affinity is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding.[14]

-

These scores are used to rank different ligands or different poses of the same ligand.[14]

-

-

Visualize and Analyze Interactions:

-

Open the receptor.pdbqt and the docking_results.pdbqt files in PyMOL or Discovery Studio Visualizer.

-

The results file contains multiple binding modes (poses). You can view each one to analyze its interactions with the protein.

-

Identify key interactions such as:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Major contributors to the overall binding energy.

-

Pi-stacking or cation-pi interactions: Often seen with aromatic rings.

-

-

Rationale: Visual analysis is essential to understand why a particular pose is favored. A good docking pose is not just about a low energy score; it must also exhibit chemically sensible interactions with key residues in the active site.

-

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type (Example) |

| 1 | -8.5 | ASP-81, GLY-79 | Hydrogen Bond |

| 2 | -8.2 | ILE-80, PRO-82 | Hydrophobic |

| 3 | -7.9 | ILE-96 | Hydrophobic |

Conclusion

This application note provides a validated, end-to-end protocol for performing molecular docking of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid with S. aureus DNA gyrase. By following these detailed steps—from meticulous preparation of both ligand and receptor to the critical analysis of binding interactions—researchers can generate reliable computational hypotheses to guide further experimental work in the drug discovery pipeline. The principles and techniques outlined here are broadly applicable to other ligand-receptor systems, serving as a foundational guide for structure-based drug design efforts.

References

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available at: [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

-

Gudipati, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

-

The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. The Inercial Blog. Available at: [Link]

-

Kinnings, S. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 49(12), 2757–2765. Available at: [Link]

-

RCSB PDB. (n.d.). Homepage. RCSB Protein Data Bank. Available at: [Link]

-

James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Cellular Biology. Available at: [Link]

-

Wikipedia. (2024). Protein Data Bank. Wikipedia. Available at: [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available at: [Link]

-

Berman, H. M., et al. (2018). The Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic acids research, 47(D1), D520–D528. Available at: [Link]

-

Wikipedia. (2024). Docking (molecular). Wikipedia. Available at: [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. eagonlab.github.io [eagonlab.github.io]

- 10. rcsb.org [rcsb.org]

- 11. scotchem.ac.uk [scotchem.ac.uk]

- 12. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]

- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO

Welcome to the technical support center for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice regarding the stability of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). While specific long-term stability data for this particular molecule in DMSO is not extensively published, this document synthesizes established principles of chemical stability, knowledge of similar structures, and best practices for handling research compounds to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid?

A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules, including those with heterocyclic cores like naphthyridines.[1] Its high solvating power makes it a standard choice for creating high-concentration stock solutions for biological screening and other applications.[2]

Q2: What are the primary stability concerns for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO?

A2: The primary stability concerns for this molecule in DMSO solution are potential degradation through hydrolysis, particularly if the DMSO is not anhydrous, and issues related to freeze-thaw cycles. The carboxylic acid and methoxy functional groups are the most likely sites of degradation.

Q3: How should I properly store a DMSO stock solution of this compound?

A3: For optimal stability, stock solutions of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of the compound in DMSO?